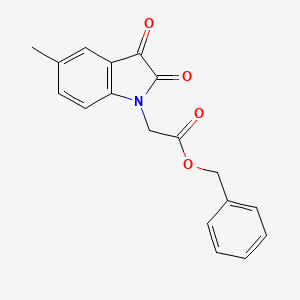

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate

Description

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate is an indole-derived compound featuring a 5-methyl-substituted indole core with two ketone groups at positions 2 and 3 (2,3-dioxoindole). The benzyl ester moiety distinguishes it from simpler alkyl esters (e.g., methyl or ethyl esters), influencing its physicochemical properties, such as solubility and lipophilicity. Indole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Properties

IUPAC Name |

benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-12-7-8-15-14(9-12)17(21)18(22)19(15)10-16(20)23-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDOYNRUIQRLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated indole derivatives.

Scientific Research Applications

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

- Empirical Formula: C₁₂H₁₁NO₄

- Molecular Weight : 233.22 g/mol

- Key Features : Shares the same indole core and 2,3-dioxo groups but substitutes the benzyl ester with a methyl ester.

- Impact of Ester Group : The methyl ester reduces steric bulk and lipophilicity compared to the benzyl analog, likely altering solubility and bioavailability. Computational studies using density-functional theory (DFT) could quantify electronic differences, as exact exchange terms improve thermochemical accuracy for such comparisons .

Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate

- Empirical Formula: C₁₂H₁₀ClNO₃

- Molecular Weight : 251.67 g/mol

- Key Features : Replaces the 5-methyl group with a 5-chloro substituent and retains only one ketone (2-oxo).

- The absence of the 3-ketone reduces hydrogen-bonding capacity, which may lower stability in crystal lattices, as observed in crystallographic studies using SHELX .

2-Methyl-6-(2-oxo-2H-chromen-3-yl)pyridine-3-carbohydrazide (Compound 15)

- Empirical Formula : C₁₆H₁₃N₃O₃

- Molecular Weight : 295.29 g/mol

- Key Features : Combines a coumarin (2-oxochromene) and pyridine moiety with a carbohydrazide group.

- Structural Divergence : While lacking the indole core, this compound shares functional groups (ketone, ester-like linkages) that influence reactivity. The coumarin-pyridine hybrid structure may exhibit fluorescence properties absent in indole derivatives, highlighting the role of aromatic systems in photophysical applications .

Data Table: Comparative Analysis

| Compound Name | Empirical Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate | C₁₈H₁₅NO₄ | 309.32 | 5-methyl, benzyl ester | 2,3-diketone, ester | High lipophilicity |

| Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate | C₁₂H₁₁NO₄ | 233.22 | 5-methyl, methyl ester | 2,3-diketone, ester | Enhanced solubility |

| Methyl 2-(5-chloro-1-methyl-2-oxoindol-3-ylidene)acetate | C₁₂H₁₀ClNO₃ | 251.67 | 5-chloro, methyl ester | 2-ketone, ester | Electrophilic reactivity |

| 2-Methyl-6-(2-oxochromen-3-yl)pyridine-3-carbohydrazide | C₁₆H₁₃N₃O₃ | 295.29 | Coumarin-pyridine hybrid | Ketone, carbohydrazide | Fluorescence potential |

Research Findings and Implications

- Synthetic Pathways : The benzyl ester is likely synthesized via esterification of the corresponding carboxylic acid intermediate, analogous to methods described for methyl esters in . Benzyl protection may require milder conditions to avoid side reactions at the diketone .

- Crystallographic Insights : Tools like SHELX and WinGX are critical for resolving steric effects of the benzyl group on crystal packing. For example, bulkier esters may lead to looser packing, reducing melting points compared to methyl analogs .

- Thermochemical Stability: DFT studies (e.g., B3LYP functional) could predict that the 2,3-diketone in the target compound stabilizes the molecule through resonance, whereas mono-ketone analogs (e.g., ) are more prone to tautomerism .

Biological Activity

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Condensation Reaction : The initial step often involves the condensation of N-phenylacetyl glycine with ethyl oxalate.

- Cyclization : Following condensation, cyclization occurs to form the indole structure.

- Deacylation : The final step involves deacylation to yield the desired compound.

Alternative synthetic routes have also been explored, utilizing different starting materials and reaction conditions to optimize yield and purity .

Anticonvulsant Properties

Research has highlighted the anticonvulsant potential of this compound. A study evaluating a series of derivatives found that certain compounds exhibited protective effects against pentylenetetrazole (PTZ)-induced seizures in animal models. Specifically, some derivatives demonstrated significant anticonvulsant activity, suggesting that this compound could be a candidate for epilepsy treatment .

Antibacterial Activity

In addition to its anticonvulsant properties, this compound has been investigated for its antibacterial effects. Preliminary studies indicated that it possesses activity against various bacterial strains, although detailed mechanisms and efficacy profiles remain to be fully elucidated .

Comparative Biological Activities

To better understand the biological activity of this compound in relation to other compounds, the following table summarizes key features and activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Indole derivative with benzyl group | Anticonvulsant, antibacterial |

| 5-Methylisatin | Indole derivative | Antibacterial, anticancer |

| 2-Acetylindole | Indole with acetyl group | Antimicrobial |

| Benzylideneacetone | Aromatic ketone | Antioxidant |

This compound stands out due to its specific combination of functional groups that may enhance solubility and bioavailability compared to other indole derivatives .

The mechanisms underlying the biological activities of this compound are still under investigation. Studies suggest that its structural components may interact with various biological targets through:

- Receptor Binding : Interaction with neurotransmitter receptors potentially contributes to its anticonvulsant effects.

- Antibacterial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Further research is needed to clarify these mechanisms and establish a comprehensive understanding of its pharmacological properties .

Case Studies and Research Findings

Several case studies have explored the biological activities of related compounds within the indole framework. For instance:

- A study involving a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives reported significant anticonvulsant and antidepressant-like activities in animal models. Among these derivatives, one compound showed particularly promising results comparable to established antidepressants like fluoxetine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.